molecular formula C12H15FO4 B13685443 Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13685443
M. Wt: 242.24 g/mol
InChI Key: WWRRLENZWMDMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a propanoate backbone with a hydroxy group at the β-position and a substituted aromatic ring. The phenyl group is functionalized with a fluorine atom at the 5-position and a methoxy group at the 2-position. This compound’s stereochemistry is critical, as the (S)-configuration of analogous β-hydroxy esters has been confirmed via derivatization with Mosher’s reagent and NMR analysis . Such esters are valuable intermediates in pharmaceutical synthesis, particularly for chiral building blocks, due to their reactive hydroxy and ester functionalities.

Properties

Molecular Formula

C12H15FO4

Molecular Weight

242.24 g/mol

IUPAC Name

ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15FO4/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2/h4-6,10,14H,3,7H2,1-2H3

InChI Key

WWRRLENZWMDMIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)F)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The hydroxypropanoate ester moiety may also play a role in the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate (CAS: Not provided)
  • Substituents : 4-nitro group (strong electron-withdrawing).
  • Key Differences : The nitro group increases acidity at the β-hydroxy position compared to the target compound’s methoxy group (electron-donating). This enhances reactivity in nucleophilic substitutions but reduces metabolic stability.
  • Configuration : (S)-configuration confirmed via ¹H/¹⁹F-NMR of Mosher’s esters .
Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate (CAS: Not provided)
  • Substituents : 2,6-dichloro groups (bulky, electron-withdrawing).
  • Key Differences : Chlorine’s larger atomic size and lipophilicity may improve membrane permeability but introduce steric hindrance. The target compound’s single fluorine and methoxy substituents offer a balance between electronic effects and steric accessibility.
  • Configuration : (S)-configuration established using analogous NMR methods .
Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS: 2918924-61-3)
  • Substituents : 5-fluoro and 2-trifluoromethyl groups.
  • However, it may reduce solubility compared to the target’s methoxy group .

Modifications to the Propanoate Chain

Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate (CAS: 1706452-47-2)
  • Substituents : Difluoro at C2 and 3-methoxyphenyl.
  • Key Differences: The difluoro substitution increases electronegativity, altering the hydroxy group’s acidity and conformational flexibility. This could enhance metabolic resistance compared to the target compound’s mono-fluorinated structure .
Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate (CAS: 1823386-91-9)
  • Substituents : 3-fluoro, 5-methyl, and oxo (ketone) at C3.
  • Key Differences : Replacement of the hydroxy group with a ketone eliminates hydrogen-bonding capacity, reducing interactions with biological targets. The methyl group may improve lipophilicity .

Stereochemical Considerations

The absolute (S)-configuration of β-hydroxy esters like the target compound is critical for biological activity. For example, Mosher’s ester analysis of ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate revealed shielded methoxy protons (3.43–3.49 ppm in ¹H-NMR) and deshielded ¹⁹F signals (−71.29 to −71.49 ppm), confirming the (S)-configuration . Similar methods apply to the target compound, underscoring the importance of stereochemical purity in pharmacological applications.

Comparative Data Table

Compound Name Substituents Key Functional Groups Configuration Key Properties/Findings Reference
Ethyl 3-(5-fluoro-2-methoxyphenyl)-3-hydroxypropanoate 5-F, 2-OCH₃ β-hydroxy, ester (S) Balanced electronic effects, chiral intermediate
Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate 4-NO₂ β-hydroxy, ester (S) Enhanced acidity, reactive nitro group
Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate 2,6-Cl β-hydroxy, ester (S) Steric hindrance, high lipophilicity
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate 2,2-F₂, 3-OCH₃ β-hydroxy, ester Not reported Increased metabolic stability
Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate 5-F, 2-CF₃ β-hydroxy, ester Not reported High electron-withdrawing, lower solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.